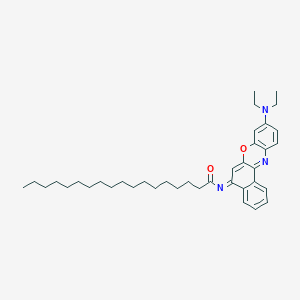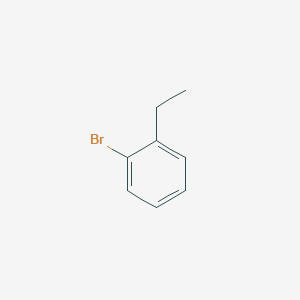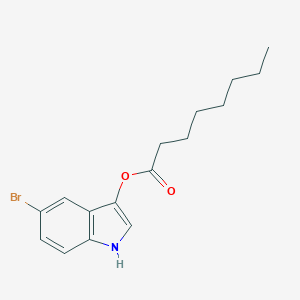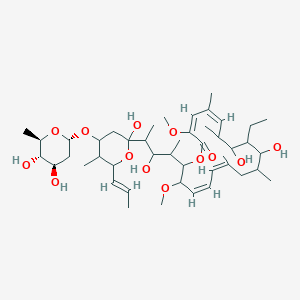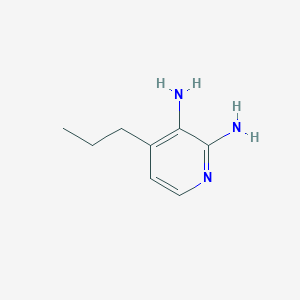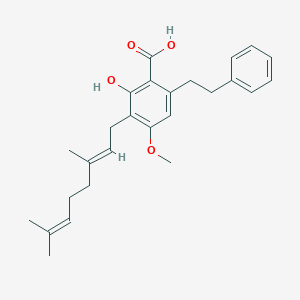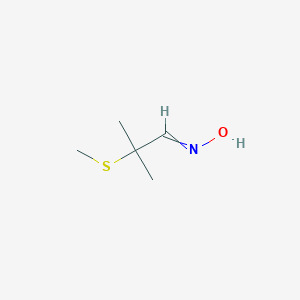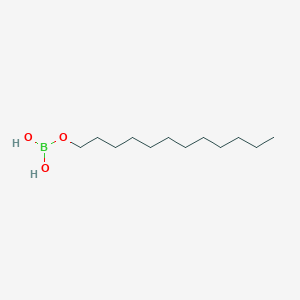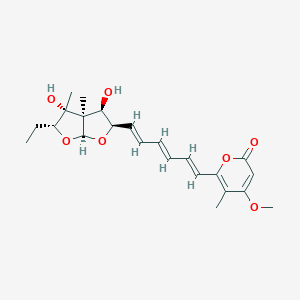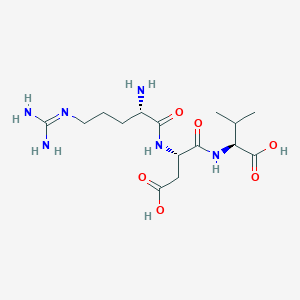
Arginyl-aspartyl-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arginyl-aspartyl-valine (RDV) is a tripeptide consisting of three amino acids, arginine, aspartic acid, and valine. It is a bioactive peptide that has been found to have various physiological and biochemical effects in the human body. RDV has gained significant attention in recent years due to its potential applications in scientific research, particularly in the fields of cell culture, tissue engineering, and drug delivery.
Aplicaciones Científicas De Investigación
Immune Regulation and Thymic Hormone Activity
Arginyl-aspartyl-valine is structurally related to the pentapeptide arginyl-lysyl-aspartyl-valyl-tyrosine, found in thymopoietin, a thymic hormone. This pentapeptide has been shown to induce differentiation of murine prothymocytes to thymocytes and inhibit the differentiation of B lineage cells, actions unique to thymopoietin (Goldstein et al., 1979). Additionally, shortened forms of this peptide, such as L-arginyl-L-lysyl-L-aspartic acid and L-arginyl-L-lysyl-L-aspartyl-L-valine, exhibit significant immuno-stimulating potencies, exceeding those of thymopentin, both in vitro and in vivo (Kisfaludy et al., 1983).
Role in Oocyte Maturation and Fertilization
In a study on porcine oocyte maturation, fertilization, and preimplantation development, arginine (ARG), as part of a group of amino acids including aspartate (ASP) and valine (VAL), was found to play a significant role. The study demonstrated that amino acids in a defined medium improved monospermic fertilization, male pronuclear formation, and preimplantation development (Hong & Lee, 2007).
Pharmaceutical and Chemical Applications
In the pharmaceutical industry, compounds such as multi-L-arginyl-poly-L-aspartic acid, which includes arginine and aspartate, can be used for the preparation of cationic hydrogels, nutraceuticals, antimicrobials, and in therapeutic compositions for dental sensitivity. This demonstrates the versatile application of amino acid sequences containing arginine and aspartate (Ahmed et al., 2016).
Biomaterials and Surface Engineering
The arginine-glutamic acid-aspartic acid-valine (REDV) peptide has been covalently bonded to polyurethane surfaces, showing reduced number of surface-adhered platelets and fibrinogen molecules. This suggests potential applications in biomaterials and surface engineering (Butruk-Raszeja et al., 2016).
Gene Therapy and Drug Delivery
Amphiphilic peptides composed of arginines and valines have been synthesized for use as plasmid DNA carriers in gene therapy, displaying non-toxic and efficient gene delivery capabilities (Ryu et al., 2011).
Cancer Therapy and Metabolism
Arginine, an element of the arginyl-aspartyl-valine sequence, plays a significant role in cancer metabolism and therapy. Arginine's involvement in carcinogenesis, epigenetic regulation, and mitochondrial modulation, as well as its use in arginine-deprivation therapy for cancer treatment, highlights its importance in cancer research (Chen et al., 2021).
Propiedades
Número CAS |
131134-25-3 |
|---|---|
Nombre del producto |
Arginyl-aspartyl-valine |
Fórmula molecular |
C15H28N6O6 |
Peso molecular |
388.42 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H28N6O6/c1-7(2)11(14(26)27)21-13(25)9(6-10(22)23)20-12(24)8(16)4-3-5-19-15(17)18/h7-9,11H,3-6,16H2,1-2H3,(H,20,24)(H,21,25)(H,22,23)(H,26,27)(H4,17,18,19)/t8-,9-,11-/m0/s1 |
Clave InChI |
VXXHDZKEQNGXNU-QXEWZRGKSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N |
Secuencia |
RDV |
Sinónimos |
Arg-Asp-Val arginyl-aspartyl-valine RDV peptide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




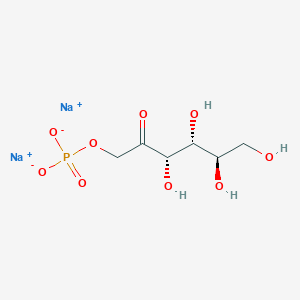
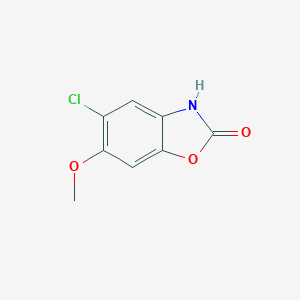
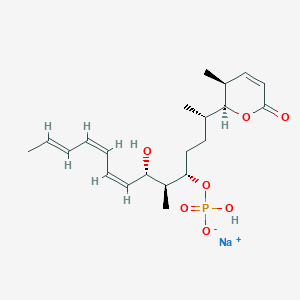
![N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B162470.png)
